Alkaloid KD1
Overview
Description
Alkaloid KD1 is a nitrogen-containing organic compound that belongs to the class of alkaloids. Alkaloids are naturally occurring compounds found in plants, fungi, and some animals. They are known for their wide range of biological activities and have been used in traditional medicine for centuries. This compound, in particular, has gained attention due to its unique chemical structure and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Alkaloid KD1 involves several steps, starting from readily available precursors. The synthetic route typically includes the formation of an amine precursor, followed by the accumulation of an aldehyde precursor. These precursors undergo a Mannich-like reaction to form the iminium cation, which is a key intermediate in the synthesis of this compound . The reaction conditions often involve the use of mild acids or bases to facilitate the formation of the iminium cation.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from natural sources or chemical synthesis. The extraction process includes the isolation of the alkaloid from plant material using solvents such as ethanol or methanol. The crude extract is then purified using chromatography techniques to obtain pure this compound . Chemical synthesis on an industrial scale follows the same synthetic route as described above but is optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Alkaloid KD1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction of this compound is typically carried out using sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Substitution reactions involve the replacement of functional groups in this compound using reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with altered biological activities. These derivatives are often studied for their potential therapeutic applications.
Scientific Research Applications
Alkaloid KD1 has been extensively studied for its applications in various fields:
Chemistry: this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is used to study cellular processes and signal transduction pathways. It has been shown to interact with specific proteins and enzymes, making it a useful tool in biochemical studies.
Medicine: this compound has potential therapeutic applications due to its bioactive properties.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Alkaloid KD1 involves its interaction with specific molecular targets in the body. This compound binds to certain receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. These interactions can lead to various physiological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses . The exact molecular pathways involved depend on the specific biological context and the target cells or tissues.
Comparison with Similar Compounds
Similar Compounds
Alkaloid KD1 shares structural similarities with other alkaloids, such as quinine, morphine, and ephedrine. These compounds also contain nitrogen atoms and exhibit a wide range of biological activities.
Uniqueness
What sets this compound apart from other alkaloids is its unique chemical structure, which allows it to interact with specific molecular targets more effectively. This unique interaction profile makes this compound a promising candidate for drug development and other therapeutic applications .
Properties
IUPAC Name |
[(1R,2S,3R,5S)-2-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-12(19)20-17-11-14-8-9-16(18(14)2)15(17)10-13-6-4-3-5-7-13/h3-7,14-17H,8-11H2,1-2H3/t14-,15-,16+,17+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPKDZFHCUWZQQ-MWDXBVQZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2CCC(C1CC3=CC=CC=C3)N2C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@@H]2CC[C@H]([C@@H]1CC3=CC=CC=C3)N2C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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